molecular formula C15H18F2N2O2S B2935960 (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034432-62-5

(4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2935960
CAS No.: 2034432-62-5
M. Wt: 328.38
InChI Key: OJCKDAZXXZOODX-UHFFFAOYSA-N
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Description

The compound (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is an intriguing molecule with potential applications in various fields such as chemistry, biology, and medicine. Its structure combines elements from piperidine and pyridine rings, along with a unique tetrahydrothiophene group, making it a versatile candidate for scientific exploration and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone typically involves a multi-step process:

  • Step 1 Synthesis of 6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl chloride: – This intermediate can be prepared by reacting 3-hydroxypyridine with tetrahydrothiophene under basic conditions to form the ether linkage, followed by chlorination.

  • Step 2 Preparation of (4,4-Difluoropiperidin-1-yl)methanone: – This is achieved by introducing the difluoropiperidine moiety into a ketone framework.

  • Step 3 Coupling Reaction: – The two intermediates are then coupled under suitable conditions, such as using a palladium-catalyzed coupling reaction, to obtain the target compound.

Industrial Production Methods

For industrial-scale production, optimizations such as continuous flow chemistry and the use of highly efficient catalysts can be employed. This ensures higher yields and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: – The compound may undergo oxidation at the tetrahydrothiophene group, forming a sulfone derivative.

  • Reduction: – The ketone group can be reduced to a hydroxyl group, yielding an alcohol.

  • Substitution: – The fluorine atoms on the piperidine ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reactions: : Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products from these reactions include sulfone derivatives from oxidation, alcohols from reduction, and various substituted compounds from nucleophilic substitutions.

Scientific Research Applications

Chemistry

In organic synthesis, it can be used as a building block for designing more complex molecules due to its functional groups.

Biology

The compound's structural framework can be explored for binding with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

Industry

Its unique chemical properties can be utilized in the development of materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The compound's effects are exerted through its interactions with molecular targets. These targets could include enzymes where it may act as an inhibitor or activator, depending on the structural modifications. The pathways involved typically rely on the binding affinity of the compound to these targets, influencing their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluoropiperidin-1-yl)(4-fluorophenyl)methanone

  • (4,4-Difluoropiperidin-1-yl)(3-(trifluoromethyl)pyridin-2-yl)methanone

Uniqueness

The presence of the tetrahydrothiophene group sets (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone apart from similar compounds. This group can confer unique properties such as increased lipophilicity, potential sulfur interactions, and distinct pharmacokinetic profiles.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O2S/c16-15(17)4-6-19(7-5-15)14(20)11-1-2-13(18-9-11)21-12-3-8-22-10-12/h1-2,9,12H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKDAZXXZOODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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